molecular formula C12H19N3O2S B2600250 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide CAS No. 922653-17-6

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide

Cat. No. B2600250
CAS RN: 922653-17-6
M. Wt: 269.36
InChI Key: FYRNJJWXSZDALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2010 and has since been the subject of numerous scientific studies. In

Scientific Research Applications

Antitumor Agents

Compounds with structures similar to 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide have shown potential as antitumor agents. For instance, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues are synthesized as dual thymidylate synthase and dihydrofolate reductase inhibitors, which are crucial for cancer treatment. These compounds have demonstrated excellent inhibitory effects on human enzymes and significant tumor cell growth inhibition in culture (Gangjee et al., 2009).

Antimicrobial Properties

The compound's derivatives have been explored for their antimicrobial properties. For example, certain chromone-pyrimidine coupled derivatives have shown promising antifungal and antibacterial activities. These derivatives have been evaluated against various microbial strains, demonstrating significant potential as antimicrobial agents (Tiwari et al., 2018).

Anticonvulsant Agents

Derivatives of this compound have also been studied for their potential use as anticonvulsant agents. For instance, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown moderate anticonvulsant activity in rat models, indicating their potential application in treating epilepsy or similar neurological disorders (Severina et al., 2020).

Neuroprotective Effects

Research has also been conducted to explore the neuroprotective effects of derivatives of this compound. A specific derivative has demonstrated anti-inflammatory properties in microglial cells, which are crucial in neuroinflammation. By reducing pro-inflammatory factors and regulating protein expression, these compounds could potentially be used in treating neurodegenerative diseases (Kwon et al., 2012).

Antiviral Agents

Additionally, certain derivatives have shown potential as antiviral agents. For example, dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, which are related to the compound , have been synthesized and tested as non-nucleoside reverse transcriptase inhibitors for HIV-1. These compounds have displayed promising activity against HIV-1, suggesting their potential use in treating HIV-related infections (Mai et al., 1997).

properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-5-9-8(4)14-12(15-11(9)17)18-6-10(16)13-7(2)3/h7H,5-6H2,1-4H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRNJJWXSZDALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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